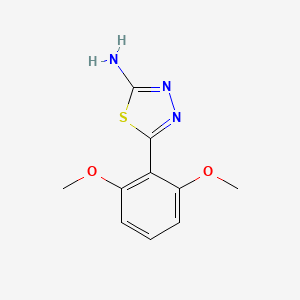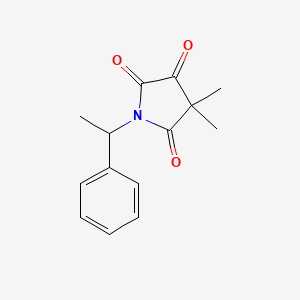
(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylethyl group and three carbonyl groups.
Preparation Methods
The synthesis of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine derivative with a phenylethyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione undergoes various chemical reactions, including:
Scientific Research Applications
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione can be compared with other similar compounds, such as:
4,4-Dimethyl-1-phenylethylpyrrolidine-2,3,5-trione: This compound lacks the (1R)-configuration, which may result in different biological activities and chemical properties.
4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione: This compound has a similar structure but may differ in its reactivity and applications.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3 |
InChI Key |
UKNKEVVZJPNQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


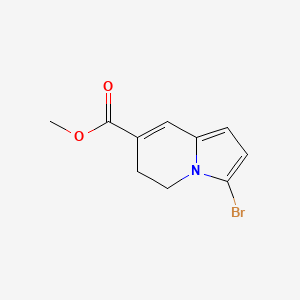

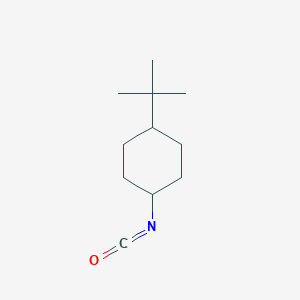
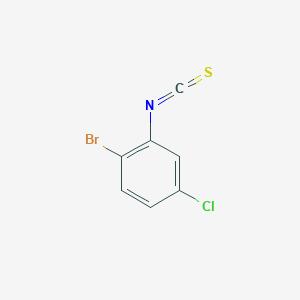
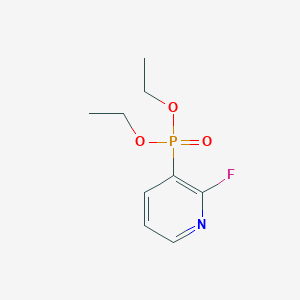

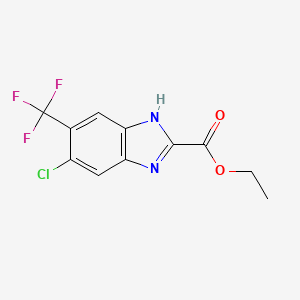
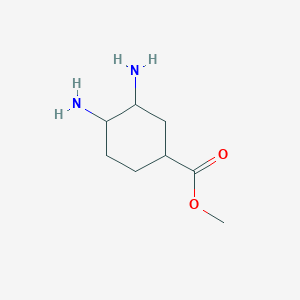
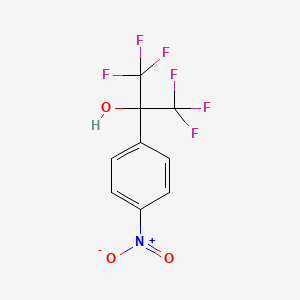
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
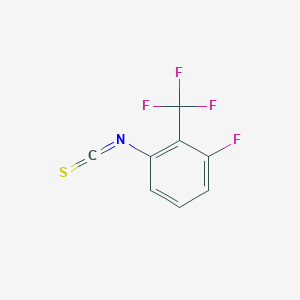
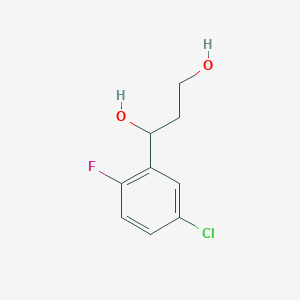
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
